3-Ethynylpyrazin-2-amine

Beschreibung

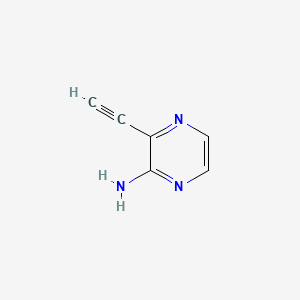

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-ethynylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c1-2-5-6(7)9-4-3-8-5/h1,3-4H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXOVARXVOUXKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC=CN=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60671896 | |

| Record name | 3-Ethynylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005349-13-2 | |

| Record name | 3-Ethynylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Ethynylpyrazin 2 Amine and Its Derivatives

Direct Synthesis Approaches for 3-Ethynylpyrazin-2-amine

Direct synthesis methods focus on introducing the ethynyl (B1212043) group onto a pre-existing aminopyrazine scaffold. Palladium-catalyzed cross-coupling reactions are the cornerstone of this approach, offering a reliable route to the target compound.

The Sonogashira reaction is a powerful and widely used method for forming C(sp²)-C(sp) bonds, making it ideal for the synthesis of this compound from a halogenated pyrazine (B50134) precursor. numberanalytics.com The reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. numberanalytics.comwalisongo.ac.id

The success and efficiency of the Sonogashira coupling are highly dependent on the careful optimization of reaction parameters. The choice of catalyst, ligand, base, solvent, and temperature can significantly impact reaction yield and purity.

Catalyst and Ligand Systems: The most common catalyst system involves a palladium(II) precatalyst, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), which is reduced in situ to the active palladium(0) species. nih.gov A copper(I) salt, typically copper(I) iodide (CuI), is used as a co-catalyst to facilitate the reaction by forming a copper(I) acetylide intermediate, which increases the reaction rate. wikipedia.org While traditional systems rely on phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃), modern variations have explored other ligands to improve catalyst stability and activity. nih.gov Mechanochemical approaches, using ball-milling, have also been developed for Sonogashira couplings of pharmaceutically relevant pyrazines to reduce solvent use. thieme-connect.com

Base and Solvent: The reaction requires a basic medium to neutralize the hydrogen halide byproduct. wikipedia.org An amine base, such as triethylamine (B128534) (Et₃N), is frequently used and can also serve as the solvent. walisongo.ac.idnih.gov Other solvents like dimethylformamide (DMF) or acetonitrile (B52724) can also be employed. mdpi.com The choice of base and solvent can be critical; for instance, in some systems, cesium carbonate (Cs₂CO₃) has been found to be effective. nih.govmdpi.com

Temperature: Sonogashira reactions are known for proceeding under mild conditions, often at room temperature. walisongo.ac.idwikipedia.org However, for less reactive substrates, such as aryl bromides, elevated temperatures may be necessary to achieve high conversion rates. thieme-connect.commdpi.com

The table below summarizes various conditions reported for Sonogashira reactions involving pyrazine derivatives.

| Starting Material | Alkyne Source | Catalyst / Co-catalyst | Base | Solvent | Temperature | Yield |

| 2-Amino-3,5-dibromopyrazine (B131937) nih.gov | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | THF | N/A | N/A |

| 3-Bromopyrazin-2-amine | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ / CuI | Triethylamine | Acetonitrile or DMF | N/A | Moderate to Excellent (45-95%) |

| 3-Bromo-5-chloropyrazin-2-amine thieme-connect.com | Various alkynes | Pd(PPh₃)₄ | Solid base | Solvent-free (ball mill) | Elevated | 58-90% |

| Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate mdpi.com | Phenylacetylene | Pd/Cu | Triethylamine | DMF | N/A | N/A |

| 5-Bromo-6-chloropyrazin-2-amine mdpi.com | Trimethylsilylacetylene | PdCl₂(dppf)₂ / CuI | Triethylamine | THF | N/A | N/A |

To prevent undesired side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling), and to improve handling, the ethynyl group is often protected. mdpi.comgelest.com The trimethylsilyl (B98337) (TMS) group is the most common protecting group for this purpose. wikipedia.org

Using ethynyltrimethylsilane (TMS-acetylene) instead of the gaseous acetylene (B1199291) offers significant practical advantages. wikipedia.org The TMS group effectively blocks one end of the alkyne, ensuring that the coupling occurs only at the terminal C-H bond. lu.se This strategy yields a TMS-protected intermediate, 3-((trimethylsilyl)ethynyl)pyrazin-2-amine. nih.gov

Following the successful cross-coupling reaction, the TMS group is selectively removed in a subsequent deprotection step. This is typically achieved by treatment with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), to yield the final product, this compound. gelest.com In some cases, the amine group on the pyrazine ring may also be protected, for instance as a Boc-carbamate, to prevent interference during the coupling reaction. google.com

Achieving regioselectivity is crucial when the pyrazine ring has multiple potential reaction sites. For the synthesis of this compound, the starting material is often a dihalogenated pyrazine, such as 2-amino-3,5-dibromopyrazine. nih.gov The different reactivity of the halogen atoms at the C3 and C5 positions allows for selective functionalization.

The Sonogashira coupling can be performed regioselectively at the more reactive C3 position of 2-amino-3,5-dibromopyrazine to introduce the ethynyl group. nih.gov The reactivity order for aryl halides in Sonogashira couplings generally follows the trend: I > Br > Cl. mdpi.com This differential reactivity can be exploited to selectively couple at one position while leaving another halogen for subsequent functionalization. wikipedia.org In fused pyrazine systems, such as imidazo[1,2-a]pyrazines, regioselective functionalization can be directed by existing functional groups or achieved by carefully choosing the metalation reagents and conditions. nih.govrsc.orgrsc.org

While the Sonogashira reaction constructs the ethynyl portion of the molecule, amination reactions are fundamental to creating the aminopyrazine core itself. While many amination methods exist, metal-free techniques are gaining interest due to their potential for improved sustainability and reduced metal contamination in the final products.

Metal-free amination provides an alternative to traditional metal-catalyzed methods like the Buchwald-Hartwig amination. semanticscholar.org Research on related pyrazine derivatives has shown that regioselective amination can be achieved without metal catalysts.

For instance, studies on 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazines have demonstrated that metal-free amination under microwave irradiation exclusively yields the 3-amino product. semanticscholar.orgrsc.orgresearchgate.net In contrast, a metal-catalyzed Buchwald cross-coupling on the same substrate affords the 2-amino product. semanticscholar.orgrsc.org This highlights the ability to control regioselectivity by switching between metal-free and metal-catalyzed conditions. Additionally, a catalyst-free tandem hydroamination–SNAr sequence has been developed for synthesizing substituted dihydropyrrolopyrazines, further showcasing the potential of metal-free approaches in pyrazine chemistry. acs.org

Amination Reactions in Pyrazine Synthesis

Metal-Catalyzed Amination (e.g., Buchwald Cross-Coupling)

The Buchwald-Hartwig amination stands as a significant metal-catalyzed cross-coupling reaction for forging carbon-nitrogen bonds. wikipedia.orgnih.gov This palladium-catalyzed reaction facilitates the coupling of amines with aryl halides. wikipedia.orgorganic-chemistry.org The synthetic utility of this reaction is notable, particularly in overcoming the limitations of traditional methods for creating aromatic C-N bonds, which often have restricted substrate scope and functional group tolerance. wikipedia.org The development of the Buchwald-Hartwig reaction has enabled the straightforward synthesis of aryl amines, offering a milder alternative to harsher methods and expanding the range of possible C-N bond formations. wikipedia.org

In the context of synthesizing this compound and its derivatives, the Buchwald-Hartwig amination is a powerful tool. The reaction can be applied to various amines and pyrazine halides. researchgate.netresearchgate.netacs.org For instance, the coupling of 2-chloro-5-trifluoromethoxypyrazine with various amines demonstrates the versatility of this method. researchgate.net The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, in conjunction with a suitable ligand, like a biaryl phosphine, and a base. rsc.org The choice of ligand is crucial, with bidentate phosphine ligands like BINAP and DDPF being effective for coupling primary amines. wikipedia.org

A general catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and subsequent reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. libretexts.org

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Pyrazines

| Catalyst | Ligand | Base | Solvent | Substrates | Yield |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 2-Chloro-5-(trifluoromethoxy)pyrazine and various amines | Moderate to Good |

| Pd₂(dba)₃ | BINAP | NaOtBu | Dioxane | Aryl bromides and primary amines | Good to Excellent |

| PdCl₂(PPh₃)₂ | PPh₃ | Et₃N | Toluene | 2-Chloro-5-(trifluoromethoxy)pyrazine and aniline | 75% |

This table provides illustrative examples and yields can vary based on specific reactants and conditions.

Derivatization Strategies for the this compound Framework

The this compound molecule offers two primary sites for chemical modification: the amino group and the ethynyl group. This dual reactivity allows for the creation of a diverse array of derivatives.

Modifications of the Amino Group

The amino group (-NH₂) on the pyrazine ring is a versatile functional handle that can undergo various transformations.

The amino group of this compound can act as a nucleophile and react with haloalkanes in a nucleophilic substitution reaction to form secondary and tertiary amines. ucsb.educhemguide.co.uk This reaction typically proceeds via an SN2 mechanism, where the lone pair of electrons on the nitrogen atom attacks the partially positive carbon atom of the haloalkane, displacing the halogen atom. savemyexams.comchemguide.co.uk The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. chemguide.co.uk The reactivity of haloalkanes in these reactions generally follows the order R-I > R-Br > R-Cl. ucsb.edu

Table 2: Examples of Nucleophilic Substitution with Haloalkanes

| Haloalkane | Base | Solvent | Product |

| Iodomethane | K₂CO₃ | Acetonitrile | N-methyl-3-ethynylpyrazin-2-amine |

| Benzyl bromide | NaH | THF | N-benzyl-3-ethynylpyrazin-2-amine |

| Ethyl bromoacetate | Et₃N | DMF | Ethyl 2-((3-ethynylpyrazin-2-yl)amino)acetate |

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. researchgate.netznaturforsch.com This reaction is typically catalyzed by an acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. researchgate.netznaturforsch.com The resulting imines can be stable compounds or can be used as intermediates for further reactions, such as reduction to form secondary amines. For example, 2-aminopyridine (B139424) has been shown to react with barbituric acid derivatives in a condensation-type reaction. scielo.org.mx

Table 3: Examples of Condensation Reactions with Carbonyls

| Carbonyl Compound | Catalyst | Product (Imine) |

| Benzaldehyde | Acetic Acid | N-benzylidene-3-ethynylpyrazin-2-amine |

| Acetone | p-Toluenesulfonic acid | N-(prop-2-ylidene)-3-ethynylpyrazin-2-amine |

| Cyclohexanone | Sc(OTf)₃ | N-cyclohexylidene-3-ethynylpyrazin-2-amine |

The amino group can react with carbon dioxide, an abundant and renewable C1 source, to form carbamates. wikipedia.orgmdpi.com This reaction typically involves the nucleophilic attack of the amine on the carbon atom of CO₂, forming a carbamic acid intermediate, which can then be deprotonated to form a carbamate (B1207046) salt or esterified. wikipedia.orgnih.gov The reversible reaction of primary amines with CO₂ to form alkyl-ammonium carbamates has been shown to reduce the amine's reactivity in other reactions. mdpi.com This transformation provides a route to synthesize carbamate derivatives, which are present in various pharmaceuticals. mdpi.com

Table 4: Carbamate Formation from this compound

| Reagents | Conditions | Product |

| CO₂, Methyl Iodide | Base (e.g., DBU) | Methyl (3-ethynylpyrazin-2-yl)carbamate |

| CO₂, Phosgene equivalent | Base | 3-Ethynylpyrazin-2-yl isocyanate |

| CO₂, Activating agent (e.g., TsCl) | Base | Cyclic carbamate (if a suitable diol is present) rsc.org |

Condensation Reactions with Carbonyl Compounds

Transformations of the Ethynyl Group

The ethynyl group is a versatile functional handle that can undergo a variety of transformations, making it valuable for further functionalization.

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is a powerful method for attaching various substituents to the ethynyl group of this compound. researchgate.netscielo.org.mxbeilstein-journals.org

Another important transformation is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry". wikipedia.orgorganic-chemistry.orgnih.gov This reaction involves the coupling of the terminal alkyne with an azide (B81097) to form a stable 1,2,3-triazole ring, a common scaffold in medicinal chemistry. nih.gov

The ethynyl group can also undergo hydration, typically catalyzed by a mercury salt in acidic conditions, to yield the corresponding methyl ketone, in this case, 3-acetylpyrazin-2-amine. nih.gov

Table 5: Key Transformations of the Ethynyl Group

| Reaction Type | Reagents | Catalyst | Product |

| Sonogashira Coupling | Aryl iodide, Base | Pd(PPh₃)₄, CuI | 3-(Aryl-ethynyl)pyrazin-2-amine |

| Click Chemistry (CuAAC) | Benzyl azide, Reducing agent | CuSO₄ | 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)pyrazin-2-amine |

| Hydration | H₂O, H₂SO₄ | HgSO₄ | 1-(2-Aminopyrazin-3-yl)ethan-1-one |

Reduction of the Alkyne Moiety

Substitutions on the Pyrazine Ring System

The pyrazine ring of this compound is an electron-deficient system, which influences its reactivity towards various substitution reactions. Introducing additional functional groups onto the ring is a key strategy for modifying the properties of the parent compound.

A primary strategy for introducing new functional groups onto the pyrazine ring involves the use of halogenated pyrazine precursors. Halogen atoms, such as chlorine or bromine, can be introduced onto the pyrazine ring through electrophilic halogenation. biosynce.com These halogenated pyrazines then serve as versatile handles for a variety of cross-coupling reactions.

For example, starting with a di-halogenated pyrazin-2-amine, one halogen can be selectively replaced with an ethynyl group via a Sonogashira coupling. The remaining halogen can then be substituted using other cross-coupling reactions like the Suzuki-Miyaura (to introduce aryl or vinyl groups), Buchwald-Hartwig amination (to introduce new amino groups), or Chan-Lam coupling (for C-N or C-O bond formation). rsc.orgrsc.org

Furthermore, the amino group on the pyrazine ring can be protected, for example as a tert-butyl carbamate (Boc), to prevent side reactions during subsequent synthetic steps. This protecting group can be removed later under acidic conditions to regenerate the free amine.

The regioselectivity of substitution reactions on the pyrazine ring is a critical aspect of its synthetic chemistry. The positions of the existing amino and ethynyl groups, as well as the inherent electronic properties of the pyrazine ring, direct the placement of incoming substituents.

Studies on related dihalo-pyrrolopyrazine systems have shown that regioselective amination can be achieved by carefully controlling the reaction conditions. For instance, metal-free amination under microwave irradiation has been shown to favor substitution at one position, while metal-catalyzed Buchwald-Hartwig coupling favors another. rsc.orgrsc.org These findings suggest that the choice of catalyst and reaction conditions can be used to control the regiochemical outcome of substitutions on the pyrazine ring of this compound derivatives.

The synthesis of specific isomers of chloro-substituted pyrazin-2-amines, such as 2-amino-3-chloropyrazine, 2-amino-5-chloropyrazine, and 2-amino-6-chloropyrazine, demonstrates that regiocontrol in the halogenation and subsequent functionalization of the pyrazine ring is achievable. mdpi.com The distinct coordination chemistry of these isomers with copper(I) bromide highlights how the position of the chloro substituent influences the supramolecular structure, underscoring the importance of regioselective synthesis. mdpi.com

Advanced Spectroscopic and Thermal Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 3-Ethynylpyrazin-2-amine, ¹H and ¹³C NMR provide definitive information about its atomic connectivity and chemical environment.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is predicted to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would feature two signals for the pyrazine (B50134) ring protons. Due to their adjacent positions, they would appear as doublets from spin-spin coupling. The ethynyl (B1212043) proton (-C≡CH) is expected to resonate as a sharp singlet, and the two protons of the primary amine (-NH₂) would typically appear as a single, broad singlet due to rapid chemical exchange and quadrupolar broadening from the nitrogen atom.

The expected chemical shifts (δ) are based on the electronic environment of the protons. The pyrazine ring protons are anticipated in the downfield region, typical for aromatic systems, generally between 7.5 and 8.5 ppm . The amine protons' shift can vary depending on solvent and concentration, while the acetylenic proton has a characteristic chemical shift.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| Pyrazine H-5 | 7.5 - 8.5 | Doublet (d) |

| Pyrazine H-6 | 7.5 - 8.5 | Doublet (d) |

| Amine (-NH₂) | Variable (Broad) | Singlet (s) |

¹³C NMR Spectroscopic Analysis

In the ¹³C NMR spectrum of this compound, six distinct signals are expected, corresponding to the six carbon atoms in the molecule, all of which are in unique chemical environments. The carbon atoms of the pyrazine ring would appear in the aromatic region of the spectrum. The two carbons of the ethynyl group are particularly characteristic, with expected chemical shifts in the range of 75-85 ppm . The carbon atom attached to the amino group (C2) would be influenced by the electronegativity of the nitrogen, affecting its final chemical shift.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

|---|---|

| C2 (C-NH₂) | ~155 - 160 |

| C3 (C-C≡CH) | ~120 - 125 |

| C5 | ~130 - 140 |

| C6 | ~140 - 150 |

| C7 (-C ≡CH) | ~75 - 85 |

For comparison, the related compound 5-chloro-3-((triethylsilyl)ethynyl)pyrazin-2-amine shows ¹³C NMR signals at δ values of 3.99, 7.82, 100.38, 100.58, 121.57, 133.73, 142.17, and 155.86 ppm, which account for the triethylsilyl group as well as the pyrazine core amazonaws.com.

Investigation of Conformational Isomerism via Dynamic NMR

Conformational isomerism involves the interconversion of stereoisomers through rotation around single bonds libretexts.org. For this compound, potential dynamic processes include the rotation about the C3-C7 single bond connecting the pyrazine ring to the ethynyl group. Dynamic NMR (DNMR) is the definitive technique for studying such phenomena libretexts.orgorganicchemistrydata.org.

By recording NMR spectra at various temperatures, the energetics of conformational exchange can be determined. At room temperature, if the rotation is fast on the NMR timescale, the spectrum shows averaged signals. As the temperature is lowered, the rotation slows. If the energy barrier is high enough, the exchange can be frozen out, leading to the appearance of separate signals for each distinct conformer researchgate.net. The temperature at which the separate signals merge into a single broad peak is known as the coalescence temperature, which can be used to calculate the free-energy barrier (ΔG‡) of the rotational process researchgate.net.

For example, in a study of a different heterocyclic system, DNMR was used to determine a free-energy barrier for prototropic tautomerism of 81 ± 2 kJ mol⁻¹ researchgate.net. A similar methodological approach would be applied to investigate any potential rotational barriers in this compound.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental formula of a compound and for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous determination of a compound's elemental formula. It measures the mass-to-charge ratio to a very high degree of accuracy (typically to four or more decimal places). This allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₆H₅N₃. HRMS would be used to confirm this by comparing the experimentally measured mass with the theoretically calculated exact mass. The molecular weight of the compound is 119.127 g/mol .

Table 3: HRMS Data for the [M+H]⁺ Ion of this compound

| Ion | Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) |

|---|

As an illustrative example of the technique's precision, the related compound 5-chloro-3-((triethylsilyl)ethynyl)pyrazin-2-amine has a calculated [M+H]⁺ mass of 268.1031 and an experimentally found mass of 268.1047 amazonaws.com.

Mass Spectrometry for Product Identification and Characterization

In addition to determining molecular weight, mass spectrometry is used to identify compounds by analyzing their fragmentation patterns upon ionization savemyexams.com. In electron impact (EI) ionization, the molecule is ionized to form a molecular ion (M⁺˙), which can then break apart into smaller, characteristic fragment ions.

For this compound (molecular weight 119), the mass spectrum would be expected to show a molecular ion peak at m/z = 119. As a compound containing an odd number of nitrogen atoms, it adheres to the "nitrogen rule," which predicts an odd nominal molecular weight ddugu.ac.in.

The fragmentation pattern would provide structural information. Common fragmentation pathways for aromatic amines include the loss of small, stable molecules like HCN (27 u) from the pyrazine ring or the loss of a hydrogen radical (1 u). Alpha-cleavage is a dominant fragmentation mode for aliphatic amines, and similar processes can be envisioned for the ethynyl group libretexts.orgruc.dk. The analysis of these fragments helps to confirm the presence of the pyrazine ring, amino group, and ethynyl substituent, thus verifying the identity of the synthesized product.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Advanced spectroscopic techniques are crucial for elucidating the structural and electronic properties of novel compounds. For this compound, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed insights into its vibrational modes and electronic transitions.

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational frequencies of its constituent bonds.

The N-H stretching vibrations of the primary amine group (-NH₂) are typically observed in the region of 3300-3500 cm⁻¹. orgchemboulder.com For primary amines, two distinct bands are expected due to symmetric and asymmetric stretching modes. orgchemboulder.comwikieducator.org The presence of these two bands is a key indicator of the -NH₂ group. Additionally, the N-H bending vibration for primary amines is found in the 1580-1650 cm⁻¹ range. wikieducator.org

The ethynyl group (-C≡CH) exhibits a characteristic C-H stretching vibration at approximately 3300 cm⁻¹ and a C≡C stretching vibration in the range of 2100-2260 cm⁻¹, although the latter can be weak or absent depending on the symmetry of the molecule. The C-N stretching vibrations for aromatic amines are typically strong and appear in the 1250-1335 cm⁻¹ region. orgchemboulder.com

A summary of the expected characteristic IR absorption bands for this compound is provided in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3300-3500 (two bands) orgchemboulder.com |

| Primary Amine (-NH₂) | N-H Bend | 1580-1650 wikieducator.org |

| Primary & Secondary Amines | N-H Wag | 665-910 orgchemboulder.com |

| Ethynyl (-C≡CH) | C-H Stretch | ~3300 |

| Ethynyl (-C≡CH) | C≡C Stretch | 2100-2260 |

| Aromatic C-N | C-N Stretch | 1250-1335 orgchemboulder.com |

This table presents generalized expected wavenumber ranges for the functional groups present in this compound based on typical values for similar structures.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The UV-Vis absorption spectrum of a compound reveals information about its chromophores and electronic structure. For aromatic and heterocyclic compounds like this compound, π → π* and n → π* transitions are expected. The pyrazine ring, being an electron-deficient aromatic system, contributes significantly to the electronic absorption profile.

Vibrational Mode Analysis by IR Spectroscopy

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For a chemical compound like this compound, understanding its thermal behavior is critical for handling, storage, and application.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. micronanalytical.com DSC can identify and quantify thermal events such as melting, crystallization, and decomposition. micronanalytical.comeag.com

An exothermic event, such as decomposition, results in the release of heat and is observed as a peak in the DSC thermogram. The area under this peak is proportional to the enthalpy change (ΔH) of the reaction. researchgate.net By analyzing the DSC curve, one can determine the onset temperature of decomposition, the temperature at which the decomposition is at its maximum rate (peak temperature), and the total energy released. This information is vital for assessing the thermal stability of the compound. For example, in studies of other heterocyclic compounds, DSC has been used to identify melting endotherms followed by exothermic decomposition. ucl.ac.uk

| Parameter | Description | Information Obtained |

| Onset Temperature (T_onset) | The temperature at which the thermal event begins. | Indicates the start of decomposition or other thermal transitions. |

| Peak Temperature (T_peak) | The temperature at which the rate of the thermal event is at its maximum. | Corresponds to the point of maximum heat flow. |

| Enthalpy Change (ΔH) | The total heat absorbed or released during the thermal event. | Quantifies the energy of the decomposition or phase change. |

This table outlines the key parameters obtained from a DSC experiment and their significance in thermal analysis.

Accelerating Rate Calorimetry (ARC) is a technique used to study the thermal and pressure behavior of a chemical reaction under adiabatic conditions. iokinetic.comprimeprocesssafety.com This method is particularly important for assessing the potential for a runaway reaction, where an exothermic process generates heat faster than it can be dissipated, leading to a rapid increase in temperature and pressure. paralab.pt

In an ARC experiment, the sample is heated in a step-wise manner. primeprocesssafety.com Once an exothermic activity is detected, the instrument maintains an adiabatic environment, meaning no heat is exchanged with the surroundings. This allows for the measurement of the self-heating rate of the sample as a function of temperature. The data obtained from ARC tests, including the onset temperature of self-heating, the pressure rise rate, and the temperature of no return, are critical for process safety management and for defining safe operating limits. iokinetic.com ARC is considered more sensitive than DSC for detecting potential thermal hazards.

The thermal stability of a compound refers to its ability to resist decomposition at elevated temperatures. Understanding the thermal stability and the pathways through which a compound decomposes is essential for its safe handling and for predicting its behavior in various applications. Techniques like Thermogravimetric Analysis (TGA), often coupled with DSC, are used to determine the temperature at which a compound begins to lose mass due to decomposition.

For heterocyclic compounds, the nature and position of substituents on the ring can significantly influence thermal stability. mdpi.com The decomposition pathway can be complex, potentially involving the fragmentation of the pyrazine ring and the loss of the ethynyl and amine groups. Analysis of the gaseous products evolved during decomposition, for instance by using a mass spectrometer coupled to the thermal analysis instrument, can help elucidate the decomposition mechanism. Studies on similar compounds have shown that decomposition can proceed through various pathways, including γ-H activation from substituent groups. chemrxiv.org The thermal stability of a compound is a key parameter evaluated during preclinical drug development and materials science research. mdpi.com

Accelerating Rate Calorimetry (ARC) for Reaction Safety and Runaway Reaction Analysis

Other Advanced Characterization Methods

The comprehensive characterization of "this compound" extends beyond standard spectroscopic techniques to include advanced methodologies that provide deeper insights into its structural, electrochemical, and purity profiles. These methods are critical for confirming the molecule's three-dimensional structure, assessing its viability for electrochemical applications, and ensuring its quality for research and synthesis.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a premier analytical technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. anton-paar.com The method involves directing a beam of X-rays onto a single crystal of the compound. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots. anton-paar.com By analyzing the angles and intensities of these diffracted beams, researchers can generate a three-dimensional map of the electron density within the crystal. iastate.edu From this map, the precise positions of the atoms, their chemical bonds, and other structural details can be elucidated. anton-paar.comiastate.edu

This technique is divided into two main categories: single-crystal X-ray diffraction (SCXRD) and X-ray powder diffraction (XRPD). SCXRD provides a complete and highly precise structural solution when a suitable single crystal is available. iastate.edu XRPD is used for microcrystalline powders and is valuable for phase identification and confirming the crystalline nature of a bulk sample. iastate.edu

While specific crystallographic data for this compound is not widely published, the analysis of structurally related compounds, such as its derivatives, has been accomplished using single-crystal X-ray diffraction. Such an analysis for this compound would yield critical structural parameters.

Table 1: Illustrative Crystallographic Data Obtainable from X-ray Analysis (Note: This table is illustrative of the data that would be generated from an X-ray crystallography experiment, as specific data for the parent compound is not publicly available.)

| Parameter | Description | Example Data |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C₆H₅N₃ |

| Formula Weight | The mass of one mole of the compound. | 119.13 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | a = 5.1 Å, b = 13.2 Å, c = 9.8 Åα = 90°, β = 95.5°, γ = 90° |

| Volume (V) | The volume of the unit cell. | 662 ų |

| Z | The number of molecules per unit cell. | 4 |

| Calculated Density (ρ) | The theoretical density of the crystal. | 1.195 g/cm³ |

High-Performance Liquid Chromatography (HPLC) for Purity and Yield Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, utilized for the separation, identification, and quantification of components in a mixture. nih.gov In the context of synthesizing and studying this compound and its derivatives, HPLC is indispensable for assessing the purity of the final product and intermediates, as well as for determining reaction yield. google.comepo.org

The technique works by pumping a sample mixture or analyte in a solvent (the mobile phase) at high pressure through a column filled with a solid adsorbent material (the stationary phase). nih.gov Each component in the mixture interacts slightly differently with the adsorbent material, causing different flow rates for the different components and leading to the separation of the components as they flow out of the column.

Research and patent literature demonstrate the use of HPLC to verify the purity of key synthetic precursors and derivatives related to this compound. For instance, in synthetic pathways utilizing this compound, HPLC is the standard method for quality control.

Table 2: Reported HPLC Purity Data for this compound Precursors and Derivatives

| Compound | Purity Assessment | Finding | Source |

|---|---|---|---|

| 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine | Purity by HPLC | 100 area % | epo.org |

| An ATR inhibitor intermediate (synthesized from a pyrazine derivative) | Purity by HPLC | 98.8 area % | google.com |

Cyclic Voltammetry for Electrochemical Properties

Cyclic Voltammetry (CV) is a powerful and widely used electroanalytical technique for investigating the electrochemical properties of a substance. wikipedia.orggamry.com It provides information on redox processes (oxidation and reduction), the stability of reaction products, and electron transfer kinetics. wikipedia.org The experiment involves cycling the potential of a working electrode and measuring the resulting current. wikipedia.org A plot of current versus potential, known as a cyclic voltammogram, reveals the electrochemical behavior of the analyte. wikipedia.orggamry.com

For a compound like this compound, with its electron-rich pyrazine ring and amine substituent, CV could provide significant insights into its redox behavior. While specific CV studies on this compound are not prominent in the literature, the technique would be the primary method to determine its oxidation and reduction potentials. This information is crucial for applications in materials science, such as the development of conductive polymers or as a component in electrochemical sensors. d-nb.inforesearchgate.net

Table 3: Electrochemical Parameters Determinable by Cyclic Voltammetry

| Parameter | Description |

|---|---|

| Anodic Peak Potential (Epa) | The potential at which the maximum oxidation current occurs. |

| Cathodic Peak Potential (Epc) | The potential at which the maximum reduction current occurs. |

| Formal Redox Potential (E°') | The thermodynamic potential of the redox couple, often estimated as the average of Epa and Epc. |

| Peak Current (ipa, ipc) | The magnitude of the current at the peak potentials, related to analyte concentration and diffusion coefficient via the Randles-Ševčík equation. gamry.com |

| Electron Transfer Kinetics | The rate of electron transfer can be assessed from the separation between the anodic and cathodic peaks (ΔEp). |

| Reversibility | The ratio of peak currents (ipa/ipc) and the stability of ΔEp upon varying scan rates indicate the reversibility of the redox process. |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique designed specifically for studying chemical species that have one or more unpaired electrons. wikipedia.org This makes it the only direct method for detecting and characterizing free radicals, many transition metal complexes, and other paramagnetic species. bruker.comlibretexts.org The basic principles are analogous to Nuclear Magnetic Resonance (NMR), but EPR involves exciting the spins of electrons rather than atomic nuclei. wikipedia.org

The analysis of an EPR spectrum can provide information about the identity, concentration, and electronic structure of a radical species. bruker.com While there are no specific EPR studies reported for this compound, this technique would be essential if the compound were to be involved in processes that generate radical intermediates. For example, during electrochemical oxidation (as studied by CV), a radical cation of this compound could be formed. EPR spectroscopy would be the definitive method to confirm its existence and study its structure and stability. ethz.ch The technique is highly sensitive, capable of detecting radical concentrations in the nanomolar range. ethz.ch

In biological systems, EPR is used with spin traps to detect short-lived radicals like superoxide, highlighting its potential to study the interactions of compounds like this compound in oxidative environments. nih.gov

Table 4: Information Obtainable from EPR Spectroscopy for Radical Characterization

| Parameter | Description |

|---|---|

| g-factor | A dimensionless proportionality factor that is characteristic of the radical's electronic environment. |

| Hyperfine Coupling Constant (a) | Describes the interaction (coupling) between the unpaired electron and nearby magnetic nuclei, providing information on the atoms in the radical and their distance from the unpaired electron. libretexts.org |

| Multiplicity | The number of lines in a signal, which reveals the number of equivalent nuclei coupling to the electron spin. |

| Linewidth | Provides information about the dynamics and relaxation processes of the spin system. |

| Signal Intensity | Proportional to the concentration of the paramagnetic species in the sample. |

Mechanistic Investigations of Chemical Transformations Involving 3 Ethynylpyrazin 2 Amine Derivatives

Elucidation of Reaction Pathways in Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and derivatives of 3-ethynylpyrazin-2-amine are valuable substrates in this regard. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a primary method for introducing the ethynyl (B1212043) group onto the pyrazine (B50134) ring. mdpi.com

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to a Pd(0) species is followed by transmetalation with a copper(I) acetylide, and subsequent reductive elimination yields the coupled product and regenerates the Pd(0) catalyst. The copper cycle involves the formation of the copper(I) acetylide intermediate from the terminal alkyne and a copper(I) salt, a process facilitated by a base. For this compound derivatives, the electron-deficient nature of the pyrazine ring can influence the rates of these steps. mdpi.com

Similarly, the Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, offers another avenue for functionalizing the pyrazine core. mdpi.com The mechanism proceeds via oxidative addition, transmetalation with a boronate ester or boronic acid, and reductive elimination. The specific ligands on the palladium catalyst and the base used can significantly impact the efficiency and selectivity of these cross-coupling reactions. nrochemistry.com

Mechanisms of Nucleophilic Addition and Substitution on Pyrazine Ring Systems

The pyrazine ring is electron-deficient, making it susceptible to nucleophilic attack. um.edu.my However, direct displacement of a hydrogen atom is uncommon. thieme-connect.de Nucleophilic aromatic substitution (SNA_r) reactions typically occur more readily when a good leaving group, such as a halogen, is present on the ring. biosynce.com The presence of the amino group at the 2-position and the ethynyl group at the 3-position in this compound derivatives influences the regioselectivity of these reactions.

The S_N_Ar mechanism generally proceeds through an addition-elimination pathway. wikipedia.org A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized Meisenheimer-type intermediate. wikipedia.org The negative charge in this intermediate is delocalized, with the pyrazine nitrogens playing a key role in stabilization. msu.edu Subsequent elimination of the leaving group restores the aromaticity of the ring.

In some cases, particularly with strong nucleophiles like potassium amide in liquid ammonia, alternative mechanisms such as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism can be operative. This pathway involves the initial addition of the nucleophile, followed by cleavage of the pyrazine ring and subsequent recyclization to form a new heterocyclic system or a substituted pyrazine. wur.nl The specific reaction conditions and the nature of the substituents on the pyrazine ring determine which mechanistic pathway is favored.

Cyclization Reaction Mechanisms (e.g., 6-exo-dig/6-endo-dig cyclizations)

The ethynyl group of this compound derivatives provides a handle for various cyclization reactions, leading to the formation of fused heterocyclic systems. The regioselectivity of these intramolecular reactions is often governed by Baldwin's rules, which predict the relative favorability of different ring-closing pathways. wikipedia.org

The terms "exo" and "endo" refer to whether the bond being broken during the cyclization is outside or inside the newly formed ring, respectively. The term "dig" refers to the diagonal (sp-hybridized) geometry of the alkyne carbon being attacked. wikipedia.org

6-exo-dig cyclization: In this pathway, a nucleophile attached to a side chain at the 2-position of the pyrazine ring would attack the proximal carbon of the ethynyl group at the 3-position, leading to a six-membered ring. This mode of cyclization is generally favored according to Baldwin's rules. libretexts.org Metal-catalyzed processes, for instance using gold or palladium, can facilitate this type of transformation. cornell.edursc.org

6-endo-dig cyclization: This pathway involves the nucleophile attacking the distal carbon of the ethynyl group. While often disfavored for smaller rings, 6-endo-dig cyclizations can occur under specific conditions, sometimes thermodynamically driven or catalyzed by certain transition metals like copper(I). rsc.orgnih.gov DFT calculations can help predict the relative favorability of exo versus endo pathways. rsc.org

The specific catalyst, solvent, and temperature can influence the outcome of these cyclization reactions, sometimes allowing for a switch between different cyclization modes. acs.orgnih.gov

Reduction Mechanisms of Ethynyl Groups

The ethynyl group in this compound derivatives can be selectively reduced to either an ethyl or an ethenyl (vinyl) group. The choice of reducing agent and reaction conditions is critical to achieving the desired outcome.

Catalytic hydrogenation is a common method for the reduction of alkynes. The mechanism involves the adsorption of the alkyne and hydrogen onto the surface of a metal catalyst, such as palladium, platinum, or nickel. The stepwise addition of hydrogen atoms to the alkyne leads first to the corresponding alkene and then to the fully saturated alkane.

Selective reduction to the alkene can be achieved using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline). This deactivation of the catalyst surface prevents over-reduction to the alkane. The mechanism of Lindlar reduction is believed to involve the syn-addition of hydrogen, resulting in the formation of a cis-alkene.

Alternatively, dissolving metal reductions, such as with sodium in liquid ammonia, can be used to produce the trans-alkene. This reaction proceeds through a radical anion intermediate.

Theoretical and Experimental Approaches to Reaction Mechanism Studies

A combination of theoretical and experimental methods is employed to elucidate the complex reaction mechanisms involving this compound derivatives.

Experimental Approaches:

Isotope Labeling: The use of isotopes (e.g., deuterium) at specific positions in the reactant molecules can help trace the movement of atoms throughout the reaction and identify bond-breaking and bond-forming steps. acs.org

Spectroscopic Analysis: Techniques such as NMR, IR, and mass spectrometry are used to identify and characterize reaction intermediates and products, providing direct evidence for proposed mechanistic pathways. acs.org

Trapping Experiments: The addition of a trapping agent to the reaction mixture can capture short-lived intermediates, confirming their existence. wikipedia.org

Theoretical Approaches:

Density Functional Theory (DFT) Calculations: DFT has become a powerful tool for studying reaction mechanisms. It can be used to calculate the energies of reactants, products, intermediates, and transition states, providing a detailed energy profile of the reaction pathway. researchgate.netmdpi.com

Transition State Analysis: By locating and characterizing the transition state structure, researchers can gain insight into the geometry and electronic structure of the highest energy point along the reaction coordinate. sci-hub.se This information is crucial for understanding the factors that control the reaction rate and selectivity. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the reaction, showing how the molecules move and interact over time. This can be particularly useful for understanding the role of the solvent and other environmental factors. nih.gov

Through the synergistic application of these experimental and theoretical techniques, a comprehensive understanding of the chemical transformations of this compound derivatives can be achieved. rsc.orgrsc.org

Structure Activity Relationship Sar Studies and Biological Activity of 3 Ethynylpyrazin 2 Amine Derivatives

Design Principles for Bioactive Pyrazine (B50134) Derivatives

The design of bioactive pyrazine derivatives often leverages the pyrazine core as a fundamental building block for developing novel therapeutic molecules. The biological activity of these compounds can be significantly influenced by the nature and position of various functional groups attached to the pyrazine ring. For instance, the presence of amine or amide groups is a common feature in pyrazine-based medicinal compounds, including those with anticancer properties.

Structure-Activity Relationship (SAR) studies aim to identify the key structural features responsible for a compound's biological effects. For pyrazoline derivatives, a related class of nitrogen-containing heterocycles, SAR studies help in designing new compounds with enhanced potency and better pharmacokinetic profiles. nih.gov Similarly, for pyrrolopyrazine derivatives, which also feature a pyrazine ring, SAR research is crucial, although it is an area that requires more exploration to fully understand the mechanisms of action. researchgate.net The introduction of an ethynyl (B1212043) group, as seen in 3-Ethynylpyrazin-2-amine, is a key design element, as this group can participate in various chemical interactions, influencing the compound's reactivity and binding properties with biological targets. The strategic modification of substituents on the pyrazine ring allows for the fine-tuning of a molecule's activity, a principle that guides the synthesis of new derivatives with potential applications as kinase inhibitors or other targeted agents. researchgate.net

Investigations into Anticancer Activity

Derivatives of this compound have been the focus of extensive research for their potential as anticancer agents. These investigations have explored various mechanisms through which these compounds can inhibit cancer cell growth and induce cell death.

Inhibition of Kinase Activities (e.g., ATR Kinase)

A primary area of investigation for pyrazine derivatives is their ability to inhibit protein kinases, which are crucial for cancer cell survival and proliferation. researchgate.net One of the most significant targets is the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key enzyme in the DNA Damage Response (DDR) pathway. google.comnih.gov Cancer cells, which often have defects in other DNA repair pathways (like a p53 deficiency), become highly dependent on ATR for survival, making ATR inhibitors a promising strategy for selective cancer therapy. google.comnih.gov

Aminopyrazine derivatives have been identified as potent and selective inhibitors of ATR kinase. nih.govmolaid.com Specifically, compounds derived from this compound are used as intermediates in the synthesis of potent ATR inhibitors. google.com For example, VE-821, a high-affinity ATP-competitive ATR inhibitor, demonstrates significant selectivity for ATR over other related kinases like mTOR and DNA-PK. This inhibition sensitizes cancer cells to DNA-damaging agents and can induce cell death in tumor cells. nih.gov The development of orally active ATR inhibitors like AZD6738 further highlights the therapeutic potential of this class of compounds, showing they can potentiate the effects of traditional chemotherapy agents like cisplatin (B142131), particularly in ATM-deficient tumors. nih.gov

| Compound/Derivative Class | Target Kinase | Activity/Selectivity | Reference |

| Aminopyrazine-isoxazole derivatives | ATR Kinase | Useful as inhibitors of ATR protein kinase. | google.commolaid.com |

| VE-821 | ATR Kinase | High affinity and selective inhibitor (Ki = 13 nM). >75-fold selectivity over mTOR, DNA-PK, PI 3-Kγ. | |

| AZD6738 | ATR Kinase | Orally active and bioavailable ATR kinase inhibitor. | nih.gov |

| Aminopyrazine derivatives | ATR Kinase | Identified as highly potent ATR-selective inhibitors. | nih.gov |

Topoisomerase II Catalytic Inhibition

Topoisomerase II is another critical enzyme target in cancer therapy. It resolves DNA tangles and knots, a process essential for cell division. ca.gov Inhibitors of this enzyme are broadly classified into two categories: poisons and catalytic inhibitors. researchgate.net Topoisomerase II poisons stabilize the enzyme-DNA complex, leading to permanent DNA double-strand breaks and subsequent cell death. researchgate.netmdpi.com In contrast, catalytic inhibitors block the enzyme's function without causing these breaks, for instance, by competing with ATP binding, which could potentially lead to safer chemotherapeutics. ca.govresearchgate.net

Research has shown that various heterocyclic compounds can act as Topoisomerase II inhibitors. nih.gov While many established anticancer drugs are topoisomerase poisons, there is growing interest in developing catalytic inhibitors to avoid the genotoxic side effects associated with DNA breaks. researchgate.net Some ingenol (B1671944) compounds derived from Euphorbia kansui have demonstrated catalytic inhibition of topoisomerase IIα by inhibiting its ATPase activity. nih.gov Although direct studies on this compound derivatives as Topoisomerase II catalytic inhibitors are not extensively detailed in the provided context, the broader class of nitrogen-containing heterocyclic compounds is a fertile ground for the discovery of such agents. researchgate.net

Antiproliferative Effects on Cancer Cell Lines

A significant body of research has demonstrated the antiproliferative effects of this compound derivatives and related heterocyclic compounds across a variety of human cancer cell lines. vietnamjournal.ru These studies are crucial for determining the potency and selectivity of new chemical entities.

For instance, novel quinazoline (B50416) derivatives structurally similar to existing cancer drugs have shown activity against multiple cancer cell lines. vietnamjournal.ru Indole-aryl-amide derivatives have also been synthesized and tested, with some compounds showing noteworthy selectivity towards specific cancer types, such as malignant colon cell lines, while sparing healthy cells. mdpi.comnih.gov The antiproliferative activity is often quantified by the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of the cells. Studies on various heterocyclic structures, including pyrazines, have yielded promising IC50 values against cell lines for breast, colon, lung, and liver cancer, among others. ajgreenchem.commdpi.combrieflands.com

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect / IC50 Value | Reference |

| This compound | HepG2 (liver), PC12 (neuroblastoma) | Significant cytotoxicity with effective IC50 values. | |

| Indole-aryl-amide derivative (Compound 5) | HT29 (colon) | Noteworthy selectivity towards HT29, no effect on healthy intestinal cells. | mdpi.comnih.gov |

| N-(3-ethynyl Phenyl)-quinazoline derivatives (e.g., 9f) | MCF7 (breast) | Active against various cancer cell lines. | vietnamjournal.ru |

| Indeno[1,2-b]quinoxaline derivatives | HCT-116 (colon), HepG-2 (liver), MCF-7 (breast) | Exceptional antiproliferative activities compared to imatinib. | researchgate.net |

| 2-amino-1,4-naphthoquinone-benzamide (Compound 5e) | MDA-MB-231 (breast), HT-29 (colon) | Potent cytotoxic agent; 78.75 times more potent than cisplatin against MDA-MB-231. | d-nb.info |

| Triazole linked N-(pyrimidin-2yl)benzo[d]thiazol-2-amine | MCF-7 (breast), A549 (lung), A375 (skin) | Evaluated for anticancer activity. | nih.gov |

| 1,2,4-triazine sulfonamide derivative (MM131) | DLD-1 (colon), HT-29 (colon) | Inhibits viability and proliferation. | mdpi.com |

Induction of Apoptosis

A key mechanism by which many anticancer agents eliminate tumor cells is through the induction of apoptosis, or programmed cell death. cardiff.ac.uk Several derivatives related to this compound have been shown to trigger this process in cancer cells.

The induction of apoptosis is often mediated by the activation of caspases, a family of protease enzymes. For example, studies on this compound revealed that the compound induces apoptosis through caspase activation pathways. Further investigations into other heterocyclic compounds have identified specific molecular events, such as the upregulation of pro-apoptotic proteins like BAX and caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2. researchgate.net This disruption of the balance between pro- and anti-apoptotic factors pushes the cell towards self-destruction. The treatment of colon carcinoma cells with certain benzo[b]thiophene derivatives, for example, triggered significant apoptosis, as indicated by the increased expression of cleaved PARP and caspase-3. cardiff.ac.uk Similarly, some novel benzamide (B126) derivatives have been confirmed as apoptosis inducers through morphological changes observed via Hoechst staining. d-nb.info

Studies on Antimicrobial and Antituberculosis Activity

Beyond their anticancer potential, pyrazine derivatives and related nitrogen-containing heterocycles are also being explored for their activity against microbial pathogens, including Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). mdpi.combrieflands.com TB remains a major global health threat, and the emergence of multidrug-resistant strains necessitates the discovery of new therapeutic agents. brieflands.commdpi.com

Isonicotinoylhydrazide (Isoniazid), a cornerstone of TB treatment, is itself a heterocyclic amine derivative, highlighting the potential of this chemical class. brieflands.com Research has focused on synthesizing new derivatives, such as imidazo[1,2-a]pyridine-3-carboxamides, which have demonstrated moderate to good antituberculosis activity against the H37Rv strain of M. tuberculosis. scirp.org Some of these compounds exhibited a minimum inhibitory concentration (MIC) as low as 12.5 μg/mL. scirp.org Similarly, benzodiazepine (B76468) derivatives containing thiochromeno and benzothiepino moieties were found to be active against M. tuberculosis H37Rv with MIC values around 6.5-7.0 μM. rsc.org These findings suggest that the pyrazine scaffold and related structures represent a promising starting point for the development of novel antimicrobial and antitubercular drugs. mdpi.comrsc.org

| Compound/Derivative Class | Target Organism | Activity/MIC Value | Reference |

| Imidazo[1,2-a]pyridine-3-carboxamides (5b, 5d, 5e) | Mycobacterium tuberculosis (H37Rv) | MIC of 12.5 μg/mL. | scirp.org |

| Benzodiazepine derivatives (9 and 18) | Mycobacterium tuberculosis (H37Rv) | MIC of 7.0 and 6.5 μM. | rsc.org |

| Isonicotinoylhydrazide derivative | Mycobacterium tuberculosis (H37Rv) | Inhibition at 4 µg/mL. | brieflands.com |

| Globospiramine | Mycobacterium tuberculosis (H37Rv) | MIC90 of 5.5 µM. | mdpi.com |

| Sporalactam B | Mycobacterium tuberculosis (H37Rv) | MIC90 of 0.06 µM. | mdpi.com |

Antifungal Properties

Exploration of Antioxidant Properties

The antioxidant potential of various heterocyclic compounds, including derivatives of phenothiazine, 1,2,4-triazole (B32235), and benzimidazole (B57391), has been a subject of scientific investigation. nih.govdergipark.org.trpensoft.net Phenothiazine derivatives have demonstrated the ability to reduce Fe(3+) to Fe(2+) and scavenge H2O2 free radicals. nih.gov Their antioxidant activity generally increases with concentration. nih.gov

Similarly, certain 1,2,4-triazole derivatives have shown potent antioxidant activity in vitro. pensoft.net In studies on new benzimidazole derivatives, some compounds exhibited moderate DPPH radical scavenging activity and lipid peroxidation inhibition. dergipark.org.tr The antioxidant properties of these compounds are often linked to their ability to donate a hydrogen atom or an electron to neutralize free radicals. nih.gov For instance, the introduction of a nitro group into imidazole-derived polyphenolic compounds was found to enhance both their antioxidant and antiradical capacities. nih.gov

Table 4: Antioxidant Activity of Various Heterocyclic Derivatives

| Compound Class | Antioxidant Assay | Key Findings |

| Phenothiazine Derivatives | Fe(3+) reduction, H2O2 scavenging nih.gov | Activity increases with concentration. nih.gov |

| 1,2,4-Triazole Derivatives | Non-enzymatic initiation of BOD with iron (II) salts pensoft.net | Some derivatives were more potent than existing antioxidants. pensoft.net |

| Benzimidazole Derivatives | DPPH radical scavenging, lipid peroxidation inhibition dergipark.org.tr | Generally showed moderate activity. dergipark.org.tr |

| Imidazole-derived Phenolic Compounds | AOC, ARC, Folin, and DPPH assays nih.gov | Nitro group substitution enhanced antioxidant and antiradical capacities. nih.gov |

Evaluation as Adenosine (B11128) Receptor Antagonists

Adenosine receptors, which are G protein-coupled receptors, are crucial in various physiological processes and are classified into four subtypes: A1, A2A, A2B, and A3. wikipedia.org The development of selective antagonists for these receptors is a significant area of research for treating conditions like Parkinson's disease, asthma, and inflammation. sigmaaldrich.commdpi.com

Derivatives of various heterocyclic scaffolds, including purines and triazolotriazines, have been synthesized and evaluated as adenosine receptor antagonists. mdpi.com For instance, 2-aryl-9-substituted-6-morpholinopurine derivatives have shown potent antagonism at A1, A3, and dual A1/A2A, A1/A2B, or A1/A3 adenosine receptors. diva-portal.org The substitution pattern on the purine (B94841) ring plays a critical role in determining the potency and selectivity for the different receptor subtypes. diva-portal.org

Non-xanthine antagonists, such as those based on triazoloquinazoline and pyrazolo[4,3-e] nih.govmdpi.comtriazolo[1,5-c]pyrimidin-5-amine scaffolds, have also been developed as high-affinity A2A receptor antagonists. mdpi.comnih.gov

SAR Analysis for Specific Biological Targets

Impact of Substituents on Potency and Selectivity

The biological activity of this compound derivatives and related heterocyclic compounds is significantly influenced by the nature and position of substituents on the core scaffold. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds for specific biological targets.

In the context of antibacterial activity, the presence of halogen substituents on indole-3-carbaldehyde semicarbazones was found to be beneficial for their inhibitory action against Gram-positive bacteria. csic.es For 2-aminopyridine (B139424) derivatives, a cyclohexylamine (B46788) moiety was identified as a key feature for antibacterial efficacy. mdpi.com

Regarding antifungal properties, the simultaneous presence of bromine, nitro, and amino groups in 2-amino-3-cyanopyridine (B104079) derivatives was associated with their biological activity. unpatti.ac.id In the case of adenosine receptor antagonists, the substitution at the 9-position of the purine ring in 2-aryl-6-morpholinopurine derivatives was found to modulate potency and selectivity. 9-Methylpurine derivatives were generally more selective, while 9H-purine derivatives were more potent but less selective. diva-portal.org The nature of the aryl substituent at the 2-position also plays a crucial role in receptor affinity and selectivity. diva-portal.org

The introduction of methoxy (B1213986) substituents in bisquinoline derivatives was shown to reverse the fluorescent metal ion selectivity from Zn2+ to Cd2+. rsc.org This highlights how even subtle changes in the substitution pattern can dramatically alter the properties of a molecule.

Pharmacophore Identification and Lead Optimization

The development of potent and selective inhibitors based on the this compound scaffold is a process guided by a deep understanding of its structure-activity relationships (SAR). This involves identifying the key chemical features essential for biological activity, known as the pharmacophore, and systematically modifying a lead compound to enhance its desired pharmacological properties.

Pharmacophore Modeling

A pharmacophore represents the three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. For kinase inhibitors, these features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic interactions that complement the ATP-binding site of the kinase. mdpi.comnih.gov

For aminopyrazine-based scaffolds, including derivatives of this compound, pharmacophore models have been developed primarily through a combination of ligand-based and structure-based approaches. mdpi.com In ligand-based modeling, the common structural features of a series of active compounds are aligned to deduce the essential interactions. dovepress.com Structure-based modeling, on the other hand, utilizes the crystal structure of the target protein in complex with a ligand to map out the key interaction points within the binding pocket. frontiersin.org

Key pharmacophoric features for aminopyrazine-based kinase inhibitors often include:

Hydrogen Bond Donors (HBD): The amine group on the pyrazine ring frequently acts as a crucial hydrogen bond donor, interacting with the hinge region of the kinase domain. nih.gov

Hydrogen Bond Acceptors (HBA): The nitrogen atoms within the pyrazine ring can serve as hydrogen bond acceptors. nih.gov

Hydrophobic/Aromatic Regions: The pyrazine ring itself and various substituents contribute to hydrophobic and aromatic interactions, which are critical for affinity and selectivity. nih.gov

For instance, in the development of pyrazine-based TrkA inhibitors, a computational screen identified a novel pharmacophore where the pyrazine moiety was a key element. nih.gov Similarly, pharmacophore models for Janus kinase (JAK) inhibitors have highlighted the importance of hydrogen bond donors and acceptors, as well as hydrophobic contacts, in the interaction with the kinase. mdpi.com

Lead Optimization

Lead optimization is an iterative process aimed at improving the potency, selectivity, and pharmacokinetic profile of a lead compound. For derivatives of this compound, lead optimization strategies have focused on modifications at several key positions of the pyrazine core.

One common strategy involves exploring different substituents on the pyrazine ring to enhance binding affinity and selectivity. For example, in the optimization of imidazopyrazine antimalarial agents, it was found that a C3 phenyl group was an essential part of the pharmacophore, with para-substitutions being preferred. nih.gov The introduction of various R-groups at other positions helped in finding a balance between potency and physicochemical properties. nih.gov

In the development of CHK1 inhibitors based on a 5-((4-aminopyridin-2-yl)amino)pyrazine-2-carbonitrile scaffold, multiparameter optimization was employed. kent.ac.ukacs.org This involved systematic modifications to improve cellular potency and in vivo pharmacokinetic properties while minimizing off-target effects, such as hERG ion channel inhibition. kent.ac.ukacs.org It was discovered that both potency and off-target effects were linked to the lipophilicity and basicity of the compounds. kent.ac.ukacs.org

The following tables present data from lead optimization studies on related aminopyrazine scaffolds, illustrating how structural modifications influence biological activity.

Table 1: Structure-Activity Relationship of Imidazopyrazine Derivatives as Antimalarials

| Compound | R1 | R2 | Activity (EC50 in µM) |

| 1 | H | Imidazopyridine core | >10 |

| 2 | Phenyl | Amide linker with modifications | 0.18 |

| 3 (KAI407) | Phenyl | Optimized amide linker | Potent activity |

| 16 | Phenyl | Pyrazole | Potent, but poor solubility |

| 17 | Phenyl | Aminothiadiazole | Potent, but poor solubility |

| 18-20 | Phenyl | Carboxamide | Good balance of potency and properties |

This table is based on findings from the lead optimization of imidazopyrazines, where the core structure is analogous to the aminopyrazine scaffold. The data illustrates the impact of substitutions on antimalarial activity. nih.gov

Table 2: Optimization of Pyrazine-based CHK1 Inhibitors

| Compound | Core Structure | Key Substitutions | CHK1 IC50 (nM) | Cellular Potency (µM) |

| 3 | 5-aminopyrazine-2-carbonitrile | Initial lead structure | 10 | >10 |

| 12 | 5-aminopyrazine-2-carbonitrile | (R)-morpholine-2-ylmethylamino | 2.5 | 0.4 |

| 22 | 5-aminopyrazine-2-carbonitrile | (R)-morpholine with phenyl | 1.8 | 0.15 |

| 23 | 5-aminopyrazine-2-carbonitrile | (S)-morpholine with phenyl | 5.6 | 0.8 |

| CCT245737 | 5-aminopyrazine-2-carbonitrile | Optimized (R)-morpholine derivative | 1.3 | 0.03 |

This table demonstrates the multiparameter optimization of a series of aminopyrazine derivatives as CHK1 inhibitors, showing the progression from an initial lead to a clinical candidate. kent.ac.uk

These examples underscore the systematic approach of identifying a pharmacophore and conducting lead optimization to develop potent and selective drug candidates from the aminopyrazine class of compounds.

Theoretical and Computational Chemistry Studies on 3 Ethynylpyrazin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of atoms, molecules, and solids. nih.gov It offers a favorable balance between computational cost and accuracy, making it suitable for studying a wide range of molecular systems. nih.gov The core principle of DFT is that the ground state energy of a system can be determined from its electron density. mdpi.com

For 3-ethynylpyrazin-2-amine, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311G(d,p), are used to perform geometry optimization. youtube.comresearchgate.net This process determines the most stable three-dimensional arrangement of the atoms in the molecule by finding the minimum energy conformation. youtube.com The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric properties. ajol.info The accuracy of these calculations is often benchmarked against experimental data or higher-level computational methods. arxiv.org

Molecular Orbital Analysis (e.g., HOMO-LUMO Gap)

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each electron occupying a specific molecular orbital. schrodinger.com Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The HOMO is the highest energy orbital containing electrons, while the LUMO is the lowest energy orbital that is empty. schrodinger.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. wuxiapptec.comajchem-a.com A smaller HOMO-LUMO gap generally indicates higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO, making the molecule more prone to participate in chemical reactions. ajchem-a.comresearchgate.net The HOMO-LUMO gap can be calculated using DFT methods and provides insights into the electronic transitions and the wavelengths of light a molecule can absorb. schrodinger.com For instance, a smaller gap often corresponds to absorption at longer wavelengths.

Table 1: Illustrative HOMO-LUMO Data for a Related Class of Compounds

| Compound (Substituent X) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| NP-H | - | - | 4.02 |

| NP-CH3 | - | - | 3.94 |

| NP-NO2 | - | - | 3.69 |

| NP-OCH3 | - | - | 4.18 |

| NP-Cl | - | - | 4.10 |

This table presents data for a series of o-hyroxynaphthalidene-p-substitutedanilines (NP-X) to illustrate the effect of substituents on the HOMO-LUMO gap, as specific data for this compound was not available in the search results. The trend shows that electron-withdrawing groups like NO2 can decrease the gap, enhancing reactivity. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding interactions within a molecule. uni-muenchen.denih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals, providing a "natural Lewis structure" representation. uni-muenchen.defaccts.de

This analysis is particularly useful for understanding charge distribution, hybridization, and delocalization effects. nih.gov By examining the interactions between filled (donor) and empty (acceptor) NBOs, one can quantify the energetic significance of these interactions using second-order perturbation theory. wisc.edu For example, the interaction between a nitrogen lone pair and an adjacent anti-bonding orbital can indicate hyperconjugative effects that contribute to the molecule's stability. wisc.edu NBO analysis can also reveal details about hydrogen bonding and other non-covalent interactions. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and thermodynamic properties of molecules. mdpi.com

For a molecule like this compound, MD simulations can be employed to explore its conformational landscape, study its behavior in different solvent environments, and investigate its interactions with other molecules, such as proteins. tubitak.gov.tr These simulations can reveal how the molecule flexes and rotates, which is crucial for understanding its ability to bind to a biological target. ajchem-a.com The trajectories generated from MD simulations can be analyzed to calculate various properties, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which provide insights into the stability and flexibility of the molecule and its complexes. ajchem-a.com

Semicontinuum Solvation Modeling for Aqueous Reactions

Semicontinuum solvation models, also known as cluster-continuum models, are a computational approach used to simulate chemical reactions in a solvent, particularly in water. uregina.cauregina.ca These models combine the explicit representation of a few solvent molecules in the immediate vicinity of the solute with a continuum model for the bulk solvent. uregina.ca This hybrid approach aims to capture the specific short-range interactions, such as hydrogen bonding, with high accuracy while maintaining computational efficiency for the long-range electrostatic effects of the solvent. uregina.ca

For aqueous reactions involving this compound, semicontinuum solvation modeling could be used to predict the stability of reactants, products, and transition states, thereby providing insights into reaction mechanisms and activation energies. uregina.ca The inclusion of explicit water molecules is particularly important for accurately modeling proton transfer processes and the stabilization of charged species in solution. uregina.ca

In Silico Docking and Ligand-Protein Interaction Studies